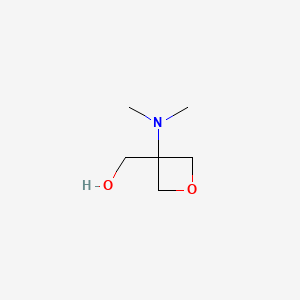

(3-(二甲氨基)氧杂环-3-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

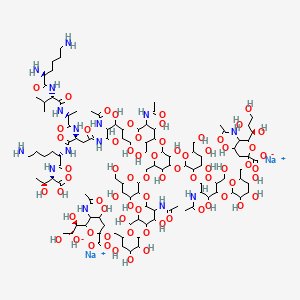

“(3-(Dimethylamino)oxetan-3-yl)methanol” is a chemical compound with the CAS Number: 165454-18-2 . It has a molecular weight of 131.17 and its IUPAC name is (3-(dimethylamino)oxetan-3-yl)methanol . The compound is typically stored in a dry environment at 2-8°C . It is available in a solid, semi-solid, or liquid form .

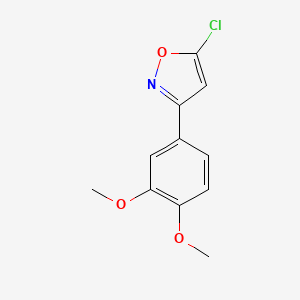

Molecular Structure Analysis

The molecular formula of “(3-(Dimethylamino)oxetan-3-yl)methanol” is C6H13NO2 . The InChI code for the compound is 1S/C6H13NO2/c1-7(2)6(3-8)4-9-5-6/h8H,3-5H2,1-2H3 . This indicates the presence of six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms in the molecule.Physical and Chemical Properties Analysis

“(3-(Dimethylamino)oxetan-3-yl)methanol” is a white to yellow solid . The compound has a high GI absorption and is highly soluble . Its Log Po/w (iLOGP) is 1.58, indicating its lipophilicity .科学研究应用

用于甲醇脱水制二甲醚的多相催化剂的开发

该研究领域重点关注从甲醇合成二甲醚(DME),这一过程对于生产清洁燃料和增值化学品至关重要。γ-Al2O3、沸石和各种金属氧化物等催化剂因其在甲醇脱水反应中的效率而被广泛研究。该领域展示了甲醇及其衍生物在开发可持续能源和化工原料中的重要性(Bateni & Able, 2018)。

甲醇热化学转化制氢

甲醇作为液体氢载体,促进了高纯度氢气的生产,这对于氢经济至关重要。该研究探索了各种甲醇转化工艺,包括蒸汽重整和部分氧化,突出了铜基和其他金属催化剂在提高生产效率中的作用(García et al., 2021)。

甲醇和二甲醚在沸石催化剂上合成烯烃的机理

研究甲醇或DME在沸石催化剂上转化为烯烃揭示了石化合成中的化学机理和催化剂设计。该领域强调了甲醇在通过复杂反应网络生产有价值的化学前体和燃料中的效用(Khadzhiev et al., 2014)。

温室气体CO2回收的可持续技术

将CO2转化为甲醇和其他化学品的研究表明了甲醇衍生物在应对环境挑战中的潜力。催化剂的开发和对CO2活化机理的理解对于推进C1化学和减缓温室气体排放至关重要(Yang & Wang, 2015)。

安全和危害

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302-H315-H318-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

[3-(dimethylamino)oxetan-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7(2)6(3-8)4-9-5-6/h8H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVFDJKCPYECQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(COC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8a-Methyl-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B573234.png)

![Glycine, N-[N-[1-(methoxycarbonyl)-2-methylpropyl]-D-valyl]-, ethyl ester, (S)- (9CI)](/img/no-structure.png)

![2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B573242.png)